molecular formula C16H10BrNO3 B7858341 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione

Cat. No.: B7858341
M. Wt: 344.16 g/mol
InChI Key: JASAMIOSBNIGJN-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione typically involves the reaction of 3-bromo-benzaldehyde with phthalic anhydride in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired isoindole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to remove the bromine atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in the development of new drugs for treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindole-1,3-dione moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione
  • 2-[2-(3-Chloro-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione
  • 2-[2-(3-Methyl-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione

Uniqueness

Compared to similar compounds, 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity. The bromine atom’s electron-withdrawing properties can also affect the compound’s chemical stability and solubility, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[2-(3-bromophenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASAMIOSBNIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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